molecular formula C12H19NO B15290146 N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide

N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide

Cat. No.: B15290146
M. Wt: 208.38 g/mol
InChI Key: BCVXYGJCDZPKGV-ADAHVAKYSA-N
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Description

N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide is a deuterated derivative of N-(1-adamantyl)acetamide, where 15 hydrogen atoms in the adamantyl group are replaced with deuterium. The adamantyl moiety imparts rigidity and lipophilicity, while deuteration enhances metabolic stability by reducing cytochrome P450-mediated degradation—a strategy employed in deuterated drugs like deutetrabenazine . This compound is primarily used in pharmacokinetic studies, isotopic tracing, and applications requiring prolonged biological half-life. Its molecular weight is approximately 248–250 g/mol, slightly higher than the non-deuterated analog (233.3 g/mol).

Properties

Molecular Formula

C12H19NO

Molecular Weight

208.38 g/mol

IUPAC Name

N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide

InChI

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i2D2,3D2,4D2,5D2,6D2,7D2,9D,10D,11D

InChI Key

BCVXYGJCDZPKGV-ADAHVAKYSA-N

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])NC(=O)C)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide typically involves the following steps:

    Deuteration of Adamantane: Adamantane is subjected to deuteration using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This step replaces specific hydrogen atoms with deuterium atoms.

    Acetylation: The deuterated adamantane is then reacted with acetic anhydride (CH3CO)2O in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of adamantane are deuterated using deuterium gas in a high-pressure reactor.

    Continuous Flow Acetylation: The deuterated adamantane is continuously fed into a reactor where it reacts with acetic anhydride in the presence of a catalyst to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide has several scientific research applications:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential use in drug development due to its unique pharmacokinetic properties.

    Industry: Utilized in the production of deuterated materials for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and dynamics. The adamantyl group provides steric hindrance, affecting the compound’s binding to specific receptors and enzymes.

Comparison with Similar Compounds

Structural and Functional Analogues

Non-Deuterated Adamantyl Acetamides
  • N-(1-Adamantyl)acetamide Molecular Weight: 233.3 g/mol. Key Features: Lacks deuterium; used in uranium precipitation (96–99% yield in 1–5 M HNO₃) due to strong complexation with uranyl ions . Applications: Industrial separation processes, contrasting with the deuterated version’s biomedical focus.
  • N-(Adamantan-1-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Molecular Weight: ~600 g/mol (estimated). Applications: Anticancer or antiviral research, leveraging adamantane’s affinity for hydrophobic binding pockets.
Deuterated and Isotopic Variants
  • Deuterated Analogues of N-(1-Adamantyl)acetamide Key Features: Deuteration reduces metabolic clearance. Applications: Metabolic stability studies, tracer techniques in drug development.
Dimeric Adamantyl Acetamides
  • Compound 7 and 8 ()
    • Molecular Weights : 1,055.80 g/mol (7) and 1,011.83 g/mol (8).
    • Key Features : Dimeric γ-AApeptides with adamantyl-acetamide termini; designed for enhanced helical stability and protease resistance .
    • Applications : Peptidomimetic drug design, antimicrobial agents.

Functional Group Variations

Sulfonamide and Aromatic Derivatives
  • 2-(Adamant-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Molecular Weight: ~400 g/mol (estimated). Key Features: Sulfamoyl group increases hydrophilicity (LogP ~2.5 vs. ~3.5 for adamantyl acetamide) . Applications: Carbonic anhydrase inhibition, diuretic or antiglaucoma agents.
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

    • Key Features : Benzothiazole and chloroaryl groups enhance antibacterial and antitumor activity .
    • Applications : Antimicrobial drug candidates.
Polycyclic Aromatic Acetamides
  • N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide Molecular Weight: 280.08 g/mol. Key Features: Anthraquinone core enables intercalation with DNA/RNA . Applications: Fluorescent probes, nucleic acid-targeting therapies.
  • N-(2-Hydroxy-1-naphthalenyl)acetamide

    • Molecular Weight : 215.23 g/mol.
    • Key Features : Hydroxynaphthyl group confers fluorescence and metal-chelation properties .
    • Applications : Sensor development, photodynamic therapy.

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Weight (g/mol) LogP Key Functional Groups Applications References
Deuterated Adamantyl Acetamide 248–250 ~3.5 Adamantyl, deuterium Metabolic studies, isotopic tracing
N-(1-Adamantyl)acetamide 233.3 ~3.5 Adamantyl Uranium precipitation
Dimeric γ-AApeptide (Compound 7) 1,055.80 N/A Adamantyl, decanamide Antimicrobial peptidomimetics
N-(4-Sulfamoylphenyl)acetamide ~400 ~2.5 Sulfamoyl, adamantyl Enzyme inhibition
N-(5-Amino-9,10-dioxoanthracenyl)acetamide 280.08 2.65 Anthraquinone, acetamide Nucleic acid intercalation

Notes:

  • LogP Trends : Adamantyl derivatives exhibit higher lipophilicity (LogP ~3.5), suitable for blood-brain barrier penetration. Sulfonamide and hydroxyaryl groups reduce LogP, enhancing solubility .
  • Deuteration Impact : The deuterated compound’s isotopic substitution may slow metabolic degradation without significantly altering LogP or solubility compared to N-(1-adamantyl)acetamide .

Biological Activity

N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)acetamide is a synthetic compound derived from adamantane. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H26D15NO
  • Molecular Weight : Approximately 266.47 g/mol
  • IUPAC Name : this compound

The compound is characterized by its adamantane core structure which contributes to its unique biological properties.

Synthesis

The synthesis of N-(1-adamantyl)acetamide has been extensively studied. A notable method involves the reaction of 1-bromoadamantane with acetamide in the presence of sulfuric acid. The reaction conditions that yield optimal results include:

  • Temperature : 125 °C
  • Time : 3.5 hours
  • Yield : Up to 86.85% under optimized conditions .

Antiviral Properties

Research indicates that adamantane derivatives exhibit significant antiviral activity. For instance:

  • Antiviral Evaluation : Compounds like 2-(1-adamantyl)imidazole and N-methyl-2-(1-adamantyl)imidazole were tested against the A-2 Victoria virus in chick embryos. Both compounds showed notable antiviral effects .

Neuroprotective Effects

Studies suggest that adamantane derivatives may also possess neuroprotective properties:

  • Mechanism of Action : These compounds are thought to modulate neurotransmitter systems and may have potential in treating neurodegenerative diseases such as Parkinson's disease .

Case Study 1: Antiviral Activity

In a study evaluating various adamantane derivatives for antiviral activity against influenza viruses:

CompoundActivity Level
2-(1-adamantyl)imidazoleHigh
N-methyl-2-(1-adamantyl)imidazoleModerate
2-(1-adamantyl)benzimidazoleInactive

This study highlights the potential of certain derivatives in antiviral applications .

Case Study 2: Neuroprotective Effects

A comparative analysis of neuroprotective effects among adamantane derivatives indicated:

CompoundNeuroprotective Effect
N-(1-adamantyl)acetamideSignificant
Other derivativesVariable

The study concluded that N-(1-adamantyl)acetamide exhibited substantial neuroprotective effects in vitro .

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